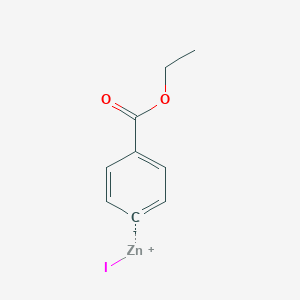

4-(Ethoxycarbonyl)phenylzinc iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYVJGYZRYJEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296284 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-16-3 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-(Ethoxycarbonyl)phenylzinc iodide?

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide

Executive Summary

This compound is a highly valuable functionalized organozinc reagent, pivotal in modern synthetic organic chemistry. Belonging to the class of heteroleptic organozinc compounds (RZnX), it serves as a powerful nucleophile for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1] Its defining feature is the presence of an ester functional group, which is well-tolerated due to the moderate reactivity of the carbon-zinc bond.[1][2] This characteristic makes it an indispensable tool for drug development professionals and medicinal chemists who require robust synthetic methods that are compatible with the complex, functionalized molecules often encountered in pharmaceutical research. This guide provides a comprehensive overview of its synthesis, properties, mechanistic pathways, and field-proven applications, with a focus on the renowned Negishi cross-coupling reaction.

Physicochemical Properties & Specifications

This compound, also known as Ethyl 4-(iodozincio)benzoate, is most commonly supplied and used as a solution.[3] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Ethyl 4-(iodozincio)benzoate | [3] |

| CAS Number | 131379-16-3 | [3] |

| Molecular Formula | C₉H₉IO₂Zn | [3] |

| Molecular Weight | 341.46 g/mol | [3] |

| Typical Form | Solution | [4] |

| Common Solvent | Tetrahydrofuran (THF) | [4] |

| Typical Concentration | 0.5 M | [4] |

| Storage Temperature | 2-8°C | [3][5] |

| Sensitivity | Air and moisture sensitive | [3][6] |

Core Concept: The Strategic Advantage of Functionalized Organozinc Reagents

In the landscape of organometallic chemistry, a reagent's utility is often a trade-off between reactivity and selectivity. Highly reactive species like organolithium or Grignard reagents are powerful nucleophiles but are generally intolerant of electrophilic functional groups such as esters, nitriles, or ketones. Organozinc compounds occupy a strategic middle ground.[1]

The carbon-zinc bond is significantly more covalent than the carbon-lithium or carbon-magnesium bond.[7] This reduced ionicity tempers the nucleophilicity of the organic moiety, rendering the reagent less reactive toward sensitive functional groups.[7] This is the causal principle behind the success of this compound; the ester group remains intact during the reagent's preparation and subsequent coupling reactions, obviating the need for cumbersome protection-deprotection sequences. This inherent functional group tolerance is a cornerstone of efficient synthesis, a critical factor in rapid lead optimization during drug discovery.[2]

Synthesis and Preparation: From Aryl Iodide to Organozinc

The most direct and atom-economical method for preparing this compound is the direct oxidative insertion of zinc metal into the carbon-iodine bond of its precursor, ethyl 4-iodobenzoate.[1]

The Causality of Zinc Activation

Commercially available zinc powder is often coated with a passivating layer of zinc oxide, rendering it sluggish to react.[8] Therefore, an "activation" step is paramount for the reaction to proceed efficiently. This is not merely a procedural formality; it is a critical step to expose fresh, reactive zinc surfaces.

-

Chemical Activation: Methods include washing with acids to remove the oxide layer, or more commonly, the use of activating agents. The Knochel group demonstrated that lithium chloride (LiCl) in THF is highly effective.[9] The LiCl is believed to assist by solubilizing the newly formed organozinc species from the metal surface, preventing fouling and exposing fresh zinc for continued reaction.[8][9]

-

Mechanical/Physical Activation: Highly reactive "Rieke Zinc," formed by the reduction of ZnCl₂ with an alkali metal, provides a high-surface-area, oxide-free form of the metal that readily undergoes oxidative addition.[1]

Synthesis Workflow Diagram

Caption: Workflow for the in-situ preparation of the organozinc reagent.

Detailed Laboratory Protocol: In-Situ Preparation

This protocol describes the preparation of the reagent for immediate use in a subsequent reaction, a common and efficient practice.

Materials:

-

Activated Zinc dust (e.g., with 1,2-dibromoethane and TMSCl, or using LiCl) (1.5 eq)[9]

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet is allowed to cool under a stream of argon.

-

Zinc Activation (if required): Zinc dust and a small amount of LiCl are added to the flask under a positive pressure of argon. The flask is gently heated under vacuum and then backfilled with argon. This ensures all components are anhydrous.

-

Reagent Addition: Anhydrous THF is added via syringe. To this suspension, a solution of ethyl 4-iodobenzoate in anhydrous THF is added dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at a temperature between 25 °C and 50 °C.[9] The initiation of the reaction is often indicated by a gentle exotherm.

-

Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing by GC or TLC for the disappearance of the starting aryl iodide.

-

Completion: Once the reaction is complete (typically 2-12 hours), the resulting greyish solution of this compound is cooled to room temperature and is ready for use in situ.

Application in Negishi Cross-Coupling

The premier application of this compound is the Negishi cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[12][13] This reaction couples the organozinc reagent with an organic halide (e.g., aryl, vinyl, or heteroaryl bromide or iodide) in the presence of a palladium or nickel catalyst.[12][14]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Negishi coupling is a well-established catalytic cycle that forms the foundation of many modern cross-coupling reactions.[14]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[12][14]

-

Transmetalation: The organozinc reagent, this compound, then exchanges its organic group with the halide on the Pd(II) complex. This is a critical step where the carbon-zinc bond's lability is key.[6][14] The result is a diorganopalladium(II) intermediate.

-

Reductive Elimination: This final step is the irreversible, bond-forming event. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst to re-enter the cycle.[15]

Negishi Coupling Catalytic Cycle Diagram

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Detailed Laboratory Protocol: A Representative Negishi Coupling

This protocol details the coupling of the in-situ prepared this compound with a model partner, 4-bromoanisole.

Materials:

-

Solution of this compound in THF (from Section 3.3) (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

Procedure:

-

Catalyst Addition: To the flask containing the freshly prepared organozinc solution, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) is added under a positive pressure of argon.

-

Electrophile Addition: A solution of 4-bromoanisole in anhydrous THF is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is heated to reflux (approx. 65 °C) and stirred under argon.

-

Monitoring: The reaction is monitored by TLC or GC-MS for the consumption of the starting materials and the formation of the biaryl product.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure product, ethyl 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate.

Handling, Storage, and Safety Considerations

As a Senior Application Scientist, I cannot overstate the importance of proper handling techniques for organometallic reagents.

-

Inert Atmosphere: this compound is air and moisture sensitive.[3] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1]

-

Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. The presence of water will rapidly quench the reagent.

-

Storage: Commercial solutions are packaged in resealable bottles (e.g., ChemSeal™) designed for air-sensitive reagents.[4] They should be stored at the recommended temperature (2-8°C) to minimize degradation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands as a testament to the power of balancing reactivity and functional group tolerance in organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Negishi coupling, without compromising a sensitive ester moiety, makes it a highly strategic and enabling reagent. For researchers in drug discovery and process development, mastering the synthesis and application of such functionalized organozinc compounds provides a direct and efficient pathway to constructing complex molecular architectures, accelerating the journey from chemical hypothesis to potential therapeutic candidates.[2]

References

- Sidduri, A., et al. (n.d.). Functionalized Organozinc Reagents in Medicinal Chemistry: Discovery of Novel Drug Candidates.

- Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals.

- Knochel, P., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45, 6040-6044.

- Wikipedia. (n.d.). Negishi coupling.

- Dai, C., & Fu, G. C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Organozinc chemistry.

- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.

- ChemicalBook. (n.d.). This compound | 131379-16-3.

- Organic Syntheses. (n.d.). Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions.

- Slideshare. (n.d.). Organozinc compounds.

- Sigma-Aldrich. (n.d.). Organozinc Reagents.

- Sigma-Aldrich. (n.d.). Organozinc Reagents.

- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Sigma-Aldrich. (n.d.). Ethyl 4-iodobenzoate 97%.

- National Institutes of Health. (n.d.). Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem.

- Sigma-Aldrich. (n.d.). 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF.

- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.

- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound | 131379-16-3 [amp.chemicalbook.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. 4-[(4-吗啉)甲基]苯基碘化锌 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 10. Ethyl 4-iodobenzoate 97 51934-41-9 [sigmaaldrich.com]

- 11. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(ethoxycarbonyl)phenylzinc iodide, a versatile and highly functionalized organozinc reagent. With the CAS Number 131379-16-3, this compound has emerged as a critical building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document will delve into its synthesis, physicochemical properties, and safe handling procedures. A significant focus will be placed on its application in Negishi cross-coupling reactions, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Significance of Functionalized Organozinc Reagents

Organozinc reagents have long been celebrated for their remarkable functional group tolerance, a characteristic that sets them apart from their more reactive organolithium and Grignard counterparts.[1] This unique feature allows for the construction of complex molecular architectures without the need for extensive protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency. This compound exemplifies the utility of this class of reagents, incorporating an ester moiety that is often incompatible with other organometallic species. Its principal application lies in the Negishi cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The ability to introduce a functionalized phenyl group makes this reagent particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 131379-16-3 | [3] |

| Molecular Formula | C₉H₉IO₂Zn | [3] |

| Molecular Weight | 341.46 g/mol | [3] |

| Appearance | Typically supplied as a solution in THF | [4] |

| Solubility | Soluble in ethereal solvents like THF | [4] |

| Stability | Air and moisture sensitive; reacts with water | [3] |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C |

Characterization Data (Expected):

-

¹H NMR (in THF-d₈): The aromatic protons would be expected to appear as two doublets in the range of δ 7.5-8.0 ppm. The ethyl ester protons would present as a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.

-

¹³C NMR (in THF-d₈): The carbonyl carbon of the ester would be expected around δ 165 ppm. The aromatic carbons would appear in the region of δ 125-150 ppm, with the carbon attached to the zinc being the most deshielded. The carbons of the ethyl group would be found around δ 60 ppm and δ 14 ppm.

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for the synthesis of functionalized arylzinc halides is the oxidative addition of zinc metal to the corresponding aryl halide. The use of lithium chloride (LiCl) has been shown to be crucial for achieving high yields and reasonable reaction times, particularly for less reactive aryl halides.

Causality Behind the Method:

The direct insertion of zinc into an aryl-iodine bond is often sluggish. LiCl plays a multifaceted role in activating this process. It is believed to help in breaking up the zinc clusters, cleaning the metal surface, and, most importantly, solubilizing the initially formed organozinc species from the zinc surface, thereby exposing fresh metal for reaction. This prevents passivation of the zinc surface and drives the reaction to completion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

Ethyl 4-iodobenzoate

-

Zinc dust (<100 mesh)

-

Lithium chloride (anhydrous)

-

1,2-Dibromoethane (for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and oven-dried glassware

Procedure:

-

Zinc Activation: In a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.2 equivalents). The flask is then heated under vacuum to ensure all components are dry and then cooled under a positive pressure of argon. A small amount of 1,2-dibromoethane is added, and the mixture is gently heated with a heat gun until gas evolution is observed. This process is repeated twice to ensure the zinc surface is activated.

-

Reagent Addition: Anhydrous THF is added to the activated zinc/LiCl mixture. A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by taking small aliquots, quenching them with saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or TLC to follow the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up and Storage: Once the reaction is complete, the stirring is stopped, and the excess zinc dust is allowed to settle. The supernatant, which is the solution of this compound, is then carefully transferred via cannula to a clean, dry, argon-flushed storage vessel. The concentration of the organozinc reagent can be determined by titration. The solution should be stored at 2-8°C under an inert atmosphere.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Application in Negishi Cross-Coupling: A Powerful C-C Bond Forming Tool

The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organozinc compounds and various organic halides or triflates, catalyzed by a palladium or nickel complex.[2] The high functional group tolerance of organozinc reagents makes this reaction particularly powerful.

Mechanism of the Negishi Coupling:

The catalytic cycle of the Negishi coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (Ar'-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism Diagram:

Sources

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide: Synthesis, Structure, and Application in Modern Drug Discovery

Foreword: The Understated Power of Organozinc Reagents

In the vast landscape of organometallic chemistry, organozinc reagents hold a unique and pivotal position. Less reactive than their organolithium and Grignard counterparts, their moderated reactivity translates into exceptional functional group tolerance, a trait highly coveted in the intricate world of pharmaceutical synthesis.[1] This guide delves into a particularly valuable member of this class: 4-(Ethoxycarbonyl)phenylzinc iodide. We will explore its synthesis, elucidate its structural nuances in solution, and demonstrate its strategic importance in the construction of complex molecular architectures, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.

Synthesis of this compound: A Protocol Built on Expertise

The preparation of functionalized arylzinc reagents has been significantly advanced by the work of Knochel and coworkers, whose methodologies prioritize efficiency, reliability, and broad substrate scope. The direct insertion of zinc metal into aryl iodides, facilitated by chemical activation, stands as a cornerstone of modern organozinc chemistry.[2]

The Causality Behind Experimental Choices: Why LiCl-Mediated Zinc Activation?

The direct reaction of bulk zinc metal with aryl halides is often sluggish and inefficient. To overcome this, activation of the zinc surface is paramount. While various methods exist, the use of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (THF) has emerged as a superior strategy.[2] Mechanistic studies have revealed that LiCl plays a crucial role in solubilizing the initially formed organozinc species from the metal surface.[2][3] This prevents passivation of the zinc and allows for a continuous reaction, leading to high yields of the desired organozinc reagent. The choice of an aryl iodide as the precursor is also deliberate; the carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition of zinc.[4]

Experimental Protocol: Preparation of this compound

This protocol is adapted from the highly reliable methods developed for the synthesis of functionalized arylzinc halides.[5] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as organozinc reagents are sensitive to air and moisture.[1][6]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Zinc dust (<10 micron) | 65.38 | 1.5 g | 23.0 mmol | Must be of high purity. |

| Lithium chloride (LiCl) | 42.39 | 0.97 g | 23.0 mmol | Dried under vacuum at 150°C for 4h. |

| Ethyl 4-iodobenzoate | 276.06 | 4.14 g | 15.0 mmol | Commercially available. |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | Distilled from sodium/benzophenone. |

Step-by-Step Methodology:

-

Activation of Zinc: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust and lithium chloride. The flask is then heated to 120°C under high vacuum for 30 minutes to ensure all components are scrupulously dry.

-

Reaction Setup: After cooling to room temperature, the flask is backfilled with argon. Anhydrous THF is then added via syringe.

-

Initiation: A small amount (~5%) of the ethyl 4-iodobenzoate is added to the stirred suspension. The mixture may be gently warmed with a heat gun to initiate the reaction, which is often indicated by a slight exotherm.

-

Addition of Substrate: Once the reaction has initiated, the remaining ethyl 4-iodobenzoate, dissolved in a small amount of anhydrous THF, is added dropwise over 20-30 minutes, maintaining the internal temperature below 40°C.

-

Reaction Completion: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with a saturated aqueous solution of ammonium chloride (NH4Cl), extracting with diethyl ether, and analyzing the organic layer by GC-MS or ¹H NMR for the disappearance of the starting material.

-

Work-up and Storage: Upon completion, the stirring is stopped, and the excess zinc dust is allowed to settle. The resulting greyish solution of this compound is then carefully cannulated into a dry, argon-flushed storage vessel. The concentration of the organozinc reagent can be determined by titration of a quenched aliquot. The solution is typically used directly in subsequent reactions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The precise structure of organozinc halides in solution is a subject of considerable complexity due to the dynamic nature of the Schlenk equilibrium.

The Schlenk Equilibrium: A Dynamic Reality

In solution, this compound does not exist as a single, static species. It is in equilibrium with its corresponding diorganozinc compound, bis(4-(ethoxycarbonyl)phenyl)zinc, and zinc iodide.[7]

2 (EtO₂C-Ph)-ZnI ⇌ (EtO₂C-Ph)₂Zn + ZnI₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the presence of salt additives like LiCl. In coordinating solvents such as THF, the zinc center is typically solvated, which influences the equilibrium.[7] The presence of LiCl can lead to the formation of more complex zincate species, which are often the more reactive nucleophiles in cross-coupling reactions.[3]

Spectroscopic Characterization

¹H and ¹³C NMR Data for a Derivative:

The following data is for a sulfone derivative synthesized using (4-(ethoxycarbonyl)phenyl)zinc(II) iodide, providing the characteristic shifts for the aromatic portion of the molecule.[6]

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |

| Aromatic Protons | 8.25-8.23 (m, 2H), 8.03-8.01 (m, 2H) | 142.5, 135.5, 131.2 (2C), 128.6 (2C) |

| Ethyl Ester | 4.43 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | 164.9, 61.8, 14.2 |

| Carbonyl Carbon | - | 164.9 |

Note: The aromatic signals in the actual organozinc reagent would be slightly different due to the direct attachment of the electropositive zinc atom.

Safety and Handling

Organozinc reagents, including this compound, are pyrophoric and react violently with water and protic solvents.[1] Strict adherence to air-free techniques is mandatory.[6]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn.[8]

-

Quenching: Reactions should be quenched carefully at low temperatures (e.g., 0°C) by the slow addition of a protic solvent such as isopropanol or ethanol, followed by a saturated aqueous solution of NH₄Cl.[5]

Applications in Drug Development: The Power of Negishi Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds, which are common motifs in many pharmaceutical agents.[7]

The Negishi Coupling Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps:

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Case Study: Synthesis of SARTANs - A Key Biaryl Linkage

The "sartan" class of antihypertensive drugs, such as Valsartan and Losartan, are characterized by a biphenyl scaffold. The construction of this key structural motif is an ideal application for the Negishi coupling. While specific syntheses may vary, the coupling of a functionalized benzyl bromide with an organozinc reagent derived from a substituted benzonitrile is a convergent and efficient strategy.

For instance, a synthetic approach towards a key intermediate for Valsartan could involve the Negishi coupling of a suitably protected benzyl bromide with an organozinc reagent. This compound represents a close analogue to the type of nucleophile required for such transformations, highlighting its relevance in the synthesis of these important pharmaceuticals.[3][10] The ester functionality is well-tolerated by the organozinc reagent and the mild conditions of the Negishi coupling, showcasing the strategic advantage of this methodology in the synthesis of complex, functionalized molecules.[3]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound exemplifies the strategic advantages of organozinc chemistry. Its reliable and high-yielding synthesis, coupled with its remarkable functional group tolerance, makes it an invaluable reagent for the construction of complex organic molecules. Its role in the powerful Negishi cross-coupling reaction provides a direct and efficient route to the biaryl structures that form the backbone of numerous pharmaceutical agents. For researchers and professionals in drug development, a thorough understanding of the synthesis, structure, and reactivity of such reagents is not merely academic—it is a critical component of the toolkit required to innovate and succeed in the quest for new medicines.

References

- Knochel, P., & Singer, R. D. (1993). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews, 93(6), 2117-2188.

- Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.

- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich).

- BenchChem. (2025). Theoretical Insights into the Structure of Benzylic Zinc Halides: A Technical Guide.

- MDPI. (2018). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 23(10), 2466.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Scribd. (n.d.). Valsartan Synthesis.

- PubMed. (2006). Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides. Angewandte Chemie International Edition in English, 45(36), 6040-4.

- Rocke, B. N., & Balsells, J. (n.d.). S1 SUPPORTING INFORMATION Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides.

- Organic Syntheses. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS.

- Agilent. (2015).

- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.

- ResearchGate. (n.d.). Negishi cross‐coupling.

- ResearchGate. (n.d.). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides.

- ACS Publications. (1990). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 55(1), 312-323.

- Chem Help ASAP. (2020, February 13). Negishi cross-coupling reaction [Video]. YouTube.

- MDPI. (2018). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 23(10), 2466.

- NIH. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(7), 1739-1750.

- Elektronische Hochschulschriften der LMU München. (2008). New Methods for the Synthesis of Organozinc and Organocopper Reagents.

- Waseda University. (2003). Functionalized arylzinc compounds in ethereal solvent: Direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. Journal of Organometallic Chemistry, 670(1-2), 1-8.

- Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals.

- PubChem. (n.d.). 4-(Methoxycarbonyl)phenylzinc iodide.

- Wikipedia. (n.d.). Organozinc chemistry.

- Google Patents. (n.d.).

- NIH. (2010). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. International journal of molecular sciences, 11(5), 2055–2074.

- PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.

- BenchChem. (2025). The Genesis of Organometallic Chemistry: A Technical Guide to Edward Frankland's Synthesis of Organozinc Compounds.

- Elektronische Hochschulschriften der LMU München. (2008). New Methods for the Synthesis of Organozinc and Organocopper Reagents.

- Sigma-Aldrich. (n.d.). 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF.

- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.

- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.

- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. scribd.com [scribd.com]

4-(Ethoxycarbonyl)phenylzinc iodide molecular weight

An In-depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide for Advanced Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of this compound, a critical organozinc reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a pronounced focus on its role in palladium-catalyzed cross-coupling reactions. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for leveraging this versatile reagent in the construction of complex molecular architectures.

Introduction: The Significance of Organozinc Reagents

Organozinc compounds have occupied a pivotal role in synthetic chemistry since their discovery by Edward Frankland in 1848.[1] Among the diverse classes of organometallics, organozinc reagents strike a unique balance between high nucleophilicity and exceptional functional group tolerance. This characteristic makes them superior to more reactive counterparts like Grignard or organolithium reagents in many contexts, as they often obviate the need for cumbersome protecting group strategies.

Their prominence was cemented with the development of the Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This discovery, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, pharmaceuticals, and advanced materials.[2][3] this compound is a prime example of a functionalized arylzinc reagent, enabling the direct introduction of an ethyl benzoyl moiety into target molecules, a common structural motif in medicinal chemistry and materials science.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its successful application. This compound is an air- and moisture-sensitive compound, necessitating handling under inert atmospheric conditions (e.g., Argon or Nitrogen).[4] It is typically supplied and used as a solution in an anhydrous ether solvent, most commonly tetrahydrofuran (THF).

| Property | Data | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Ethyl 4-(iodozincio)benzoate, (4-(Ethoxycarbonyl)phenyl)zinc(II) iodide | [4] |

| CAS Number | 131379-16-3 | [4] |

| Molecular Formula | C₉H₉IO₂Zn | [4] |

| Molecular Weight | 341.46 g/mol | [4][5] |

| Appearance | Typically a solution in THF | [4] |

| Common Solvent | Tetrahydrofuran (THF) | [4][5] |

| Standard Concentration | 0.5 M | [4][5] |

| Storage Conditions | 2-8°C under an inert atmosphere | [4][6] |

Synthesis and Handling Protocols

3.1. Synthesis via Oxidative Addition

The most common laboratory- and industrial-scale synthesis of arylzinc halides involves the direct oxidative addition of activated zinc metal into an aryl iodide bond. This method is favored for its operational simplicity.

-

Causality of Zinc Activation: Commercial zinc powder possesses a passivating layer of zinc oxide on its surface that inhibits insertion. Therefore, activation is a critical prerequisite. Chemical activation is typically achieved by treating the zinc dust with a mild oxidizing agent like iodine or 1,2-dibromoethane in a polar aprotic solvent (e.g., THF or DMI).[7] This process etches the oxide layer, exposing a fresh, highly reactive zinc surface. Rieke zinc, another form of activated zinc, is produced by the reduction of ZnCl₂ and offers even higher reactivity.[1]

Step-by-Step Synthesis Workflow:

-

An oven-dried Schlenk flask is charged with zinc dust (approx. 1.5 equivalents).

-

The flask is heated under a high vacuum to remove adsorbed moisture.

-

After cooling under an inert atmosphere (Argon), anhydrous THF is added via syringe.

-

A catalytic amount of iodine is added. The mixture is stirred until the characteristic red-brown color of I₂ dissipates, indicating consumption and zinc activation.

-

A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is gently heated (typically 50-60 °C) and monitored until the starting aryl iodide is consumed. The resulting greyish solution of this compound is then cooled and used directly in subsequent reactions.

3.2. Handling and Storage

-

Inert Atmosphere: Due to their pyrophoric and hydrolytic instability, all manipulations of organozinc reagents must be performed using Schlenk line or glovebox techniques.[1]

-

Anhydrous Solvents: The use of dry, degassed solvents is mandatory to prevent quenching of the reagent.

-

Syringe Techniques: Solutions should be transferred using oven-dried, gas-tight syringes that have been purged with an inert gas.

Core Application: The Negishi Cross-Coupling Reaction

This compound is a premier nucleophilic partner in Negishi cross-coupling reactions. This palladium-catalyzed process facilitates the formation of a C(sp²)-C(sp²) bond between the arylzinc reagent and an aryl or vinyl halide/triflate.[2][8]

4.1. The Catalytic Cycle

The mechanism is a well-established, three-stage cycle that is central to many palladium-catalyzed cross-couplings.[3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organozinc reagent transfers its organic group (the 4-(ethoxycarbonyl)phenyl moiety) to the palladium center, displacing the halide. The high reactivity of organozincs ensures this step is typically rapid and irreversible.[3]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.

Caption: Fig. 1: Catalytic Cycle of the Negishi Cross-Coupling.

Experimental Protocol: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate

This protocol describes a representative Negishi coupling between this compound and 4-bromotoluene.

5.1. Materials and Reagents

-

This compound, 0.5 M in THF

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

5.2. Step-by-Step Methodology

Caption: Fig. 2: Experimental Workflow for Negishi Coupling.

-

Catalyst Pre-formation: To a dry Schlenk flask under Argon, add Pd₂(dba)₃ (0.02 equiv) and X-Phos (0.08 equiv) followed by anhydrous THF. Stir and heat the mixture at 65 °C for 10-15 minutes. This step forms the active Pd(0)Lₙ catalytic species.[9]

-

Substrate Addition: To the activated catalyst solution, add the aryl halide, 4-bromotoluene (1.0 equiv).

-

Organozinc Addition: After stirring for 15 minutes, add the solution of this compound (1.5 equiv) dropwise via syringe. A slight excess of the organozinc reagent is used to ensure complete consumption of the limiting aryl halide.

-

Reaction: Maintain the reaction at 65 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Quenching: Upon completion, cool the reaction to room temperature. Quench by carefully adding saturated aqueous NaHCO₃ solution followed by water. The aqueous quench protonates and deactivates any remaining organozinc reagent and helps dissolve inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.

Conclusion

This compound stands as a robust and indispensable tool for synthetic chemists. Its high reactivity, coupled with a tolerance for sensitive functional groups like esters, provides a strategic advantage in the synthesis of complex molecules. The methodologies outlined in this guide, particularly its application in the Nobel Prize-winning Negishi coupling, underscore its importance. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed herein, is crucial for unlocking its full synthetic potential in pharmaceutical discovery, materials science, and beyond.

References

-

Anderson, K. W., & Buchwald, S. L. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

ChemHelp ASAP. (2020). Negishi cross-coupling reaction. YouTube. Available at: [Link]

-

Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-(Methoxycarbonyl)phenylzinc iodide. Retrieved from [Link]

-

Rhenium Bio Science. (n.d.). This compound, 0.5M in THF. Retrieved from [Link]

-

Caputo, F., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules. Available at: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF (5-CYANOPENTYL)ZINC(II) BROMIDE AND ITS NICKEL-CATALYZED ASYMMETRIC COUPLING. Org. Synth. 2012, 89, 354. Available at: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SOLID, SALT-STABILIZED ARYL- AND HETEROARYLZINC REAGENTS. Org. Synth. 2017, 94, 26. Available at: [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound | 131379-16-3 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Phenylzinc iodide 0.5M tetrahydrofuran 23665-09-0 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

physical properties of 4-(Ethoxycarbonyl)phenylzinc iodide

An In-depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc iodide

This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this versatile organozinc reagent.

Introduction: The Utility of Organozinc Reagents

Organozinc compounds, first prepared by Edward Frankland in 1848, represent one of the earliest classes of organometallic reagents discovered.[1] While historically overshadowed by more reactive Grignard and organolithium reagents, organozincs have experienced a renaissance in modern organic synthesis.[2] Their moderate reactivity affords a superior functional group tolerance, allowing for chemo-selective transformations in the presence of sensitive moieties like esters, nitriles, and ketones.[3] This unique characteristic makes them invaluable tools in complex molecule synthesis, particularly in the pharmaceutical and agrochemical industries.[2]

This compound, an arylzinc halide, is a key building block for introducing an ethyl benzoyl moiety. Its importance lies in its ability to participate in powerful carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, to construct complex molecular architectures.[1][4]

Core Physical and Chemical Properties

This compound is almost exclusively supplied and handled as a solution, typically in tetrahydrofuran (THF), due to its inherent instability as a solid. The properties of the solution are therefore paramount for experimental design.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties. Note that solution-dependent properties are based on a typical commercial offering of 0.5 M in THF.

| Property | Value | Source(s) |

| CAS Number | 131379-16-3 | [5] |

| Molecular Formula | C₉H₉IO₂Zn | [5] |

| Molecular Weight | 341.46 g/mol | [5] |

| Appearance | Typically a clear yellow to dark red or brown solution | [6][7] |

| Form | Commercially available as a 0.5 M solution in Tetrahydrofuran (THF) | [5][8] |

| Density (of 0.5 M solution) | ~1.018 g/mL at 25 °C | [5] |

| Flash Point (of 0.5 M solution) | 1 °F / -17 °C (closed cup) | [5][9] |

| Solubility | Soluble in ethereal solvents (THF, Diethyl ether). Reacts with water and protic solvents. | [1][5][10] |

| Stability | Highly sensitive to air and moisture. | [2][5][6] |

| Storage Conditions | Store under an inert atmosphere (Argon) at 2-8°C. | [5][9][11] |

Synthesis and Preparation

The preparation of arylzinc halides is typically achieved through the direct oxidative insertion of zinc metal into an aryl halide bond. This method is advantageous as it is a one-pot process that generates the reagent in situ or ready for storage as a standardized solution.

General Synthesis Workflow

The process involves the activation of zinc metal, followed by reaction with the aryl iodide precursor, ethyl 4-iodobenzoate.

Caption: Generalized workflow for the synthesis of arylzinc iodides.

Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; the successful formation of a clear solution from the zinc suspension and subsequent confirmation of concentration by titration validates the procedure.

-

Zinc Activation:

-

Add zinc dust (1.5 equivalents) to an oven-dried, three-necked flask equipped with a condenser, mechanical stirrer, and argon inlet.

-

Heat the flask to ~120°C under high vacuum for 1-2 hours to dry the zinc, then cool under argon.

-

Add anhydrous THF via cannula, followed by a small amount of an activator such as 1,2-dibromoethane (~2 mol%) or iodine (~1 mol%).[7][12]

-

Gently warm the suspension until gas evolution or color change indicates activation, then cool to room temperature. The causality here is the in situ formation of highly reactive zinc by cleaning its surface.[1]

-

-

Reagent Formation:

-

Dissolve ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF in a separate, dry Schlenk flask.

-

Add this solution dropwise to the activated zinc suspension. The reaction is exothermic and the addition rate should be controlled to maintain an internal temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.

-

-

Work-up and Standardization:

-

Allow the excess zinc to settle.

-

Cannula transfer the supernatant (the organozinc solution) to a dry, argon-flushed storage vessel.

-

Determine the molarity of the solution via titration (e.g., iodolysis followed by titration with sodium thiosulfate) to ensure accurate downstream use.[12]

-

Handling, Storage, and Safety

The C-Zn bond is covalent but polarized, rendering it susceptible to protolysis and oxidation. Therefore, stringent air-free techniques are mandatory.

Trustworthiness in Handling: Every step described is designed to prevent inactivation of the reagent. The use of an inert atmosphere is not merely a suggestion but a requirement for the reagent to maintain its chemical integrity and reactivity.

-

Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to oxygen and moisture.[1][2] Exposure will lead to rapid decomposition, forming inactive zinc oxides and hydroxides. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvent Choice: Only anhydrous, aprotic solvents such as THF or diethyl ether should be used.[10][12] Protic solvents (water, alcohols) will instantly quench the reagent.

-

Storage: The reagent solution should be stored in a tightly sealed, appropriate container (e.g., a ChemSeal™ bottle) at 2-8°C.[5][9] Refrigeration slows decomposition pathways.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9][13]

-

Hazards: The THF solvent is highly flammable.[5] The reagent itself is classified as water-reactive, releasing flammable gases upon contact with water.[5][9] It can cause severe skin and eye irritation or burns.[5]

Application in Synthesis: The Negishi Cross-Coupling

A primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[1] This reaction forms a C-C bond between the organozinc nucleophile and an organic halide electrophile. The functional group tolerance of the organozinc reagent is a key advantage, allowing the ester group to remain intact.[3]

Workflow for a Typical Negishi Coupling

Caption: Key steps in a Negishi cross-coupling catalytic cycle.

Exemplary Protocol

-

To an oven-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the aryl or vinyl halide/triflate (1.0 equivalent) and anhydrous THF.

-

Slowly add the solution of this compound (1.1-1.5 equivalents) via syringe at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-65°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and selective nucleophile for advanced organic synthesis. Its key physical properties are defined by its air and moisture sensitivity, necessitating handling as a solution in anhydrous solvents under an inert atmosphere. Understanding these properties and adhering to strict handling protocols are crucial for leveraging its synthetic potential safely and effectively. Its excellent functional group tolerance ensures its continued relevance in the synthesis of complex, high-value molecules in research and industry.

References

-

Rhenium Bio Science. This compound, 0.5M in THF. Available at: [Link]

-

Ellwart, M., et al. (2017). "Preparation of Solid, Salt-Stabilized Aryl- and Heteroarylzinc Pivalates with Enhanced Air- and Moisture Stability". Organic Syntheses, 94, 289-305. Available at: [Link]

-

Kopp, F., et al. (2021). "Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types". Organic Process Research & Development, 25(1), 163-170. Available at: [Link]

-

Wikipedia. Organozinc chemistry. Available at: [Link]

-

PubChem. 4-(Methoxycarbonyl)phenylzinc iodide. Available at: [Link] (Note: This is the methyl ester analog, properties are comparable).

-

Agilent Technologies. (2015). Safety data sheet. Available at: [Link]

-

Gemoets, H. P. L., et al. (2020). "Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions". Organic Process Research & Development, 25(1), 163-170. Available at: [Link]

-

Krasovskiy, A., et al. (2006). "A General and Practical Copper-Catalyzed Negishi Cross-Coupling of 5-Iodopentanenitrile with Alkylzinc Reagents". Organic Syntheses, 83, 147. Available at: [Link]

-

Supporting Information, MacMillan Group, Princeton University. Available at: [Link]

-

Grokipedia. Organozinc chemistry. Available at: [Link]

- Google Patents. US6258967B1 - Process for the preparation of an organozinc reagent.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound solution 498475-50ML купить, цены на сайте! [dv-expert.org]

- 5. This compound | 131379-16-3 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. 苯基碘化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. US6258967B1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Ethoxycarbonyl)phenylzinc Iodide

This guide provides an in-depth exploration of 4-(ethoxycarbonyl)phenylzinc iodide, a versatile and functionalized organozinc reagent critical to modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a deep dive into the synthesis, handling, reactivity, and mechanistic underpinnings of this valuable synthetic intermediate. We will explore the causality behind experimental choices, ensuring that the described methodologies are not just reproducible but also understandable and adaptable.

Introduction: The Strategic Value of Functionalized Arylzinc Reagents

Organozinc reagents have carved a vital niche in the landscape of carbon-carbon bond formation. Their moderate reactivity, compared to more aggressive organolithium or Grignard reagents, imparts a remarkable functional group tolerance, allowing for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies[1]. This compound is a prime exemplar of this class, incorporating an electron-withdrawing ester moiety that is often incompatible with other organometallics. Its principal application lies in palladium-catalyzed Negishi cross-coupling reactions, a Nobel Prize-winning transformation that has become a cornerstone for the construction of biaryl and substituted aromatic frameworks prevalent in pharmaceuticals and advanced materials[2][3].

This guide will provide a comprehensive overview of its preparation from readily available starting materials, its key physicochemical properties and stability, and detailed protocols for its application in high-yield cross-coupling reactions.

Synthesis and Physicochemical Properties

The preparation and handling of this compound require rigorous anhydrous and anaerobic techniques due to its sensitivity to moisture and air[4]. It is typically prepared and used in situ as a solution, most commonly in tetrahydrofuran (THF).

Optimized Synthesis via Direct Zinc Insertion

The most efficient and widely adopted method for synthesizing this compound is the direct oxidative addition of activated zinc metal into the C-I bond of its precursor, ethyl 4-iodobenzoate. The success of this reaction is critically dependent on the activation of the zinc and the presence of lithium chloride (LiCl)[5].

The Critical Role of Lithium Chloride (LiCl): While the direct insertion of zinc into aryl iodides in THF alone is notoriously sluggish, the addition of LiCl dramatically accelerates the reaction[6]. This is not due to cleaning the zinc surface of passivating oxide layers. Instead, LiCl facilitates the solubilization of the organozinc species as it forms on the metal surface[1][7]. Microscopy studies have revealed that without LiCl, the organozinc intermediates remain bound to the zinc surface, hindering further reaction. LiCl breaks up these surface aggregates, likely by forming soluble zincate complexes (e.g., ArZnI·LiCl), which then pass into the solution, exposing fresh zinc surface for continued reaction[1][7]. This mechanistic insight explains why the reaction can proceed at mild temperatures (25–50 °C) rather than requiring high-boiling polar aprotic solvents[7].

Detailed Synthesis Protocol:

Materials:

-

Ethyl 4-iodobenzoate (1.0 equiv.)

-

Zinc dust (<325 mesh, 1.5-2.0 equiv.)

-

Lithium chloride (anhydrous, 1.0-1.2 equiv.)

-

1,2-Dibromoethane (for activation, ~5 mol%)

-

Chlorotrimethylsilane (TMSCl, for activation, ~1 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: Under an inert atmosphere (Argon or Nitrogen), a flame-dried Schlenk flask is charged with zinc dust and anhydrous THF. 1,2-Dibromoethane is added dropwise until gentle bubbling is observed. TMSCl is then added, and the mixture is stirred for 30 minutes at room temperature. This process etches the zinc surface, removing the passivating oxide layer.

-

Reagent Preparation: In a separate flame-dried flask, ethyl 4-iodobenzoate and anhydrous lithium chloride are dissolved in anhydrous THF.

-

Formation of the Organozinc Reagent: The solution of ethyl 4-iodobenzoate and LiCl is transferred via cannula to the activated zinc suspension.

-

Reaction: The reaction mixture is stirred at a temperature between 25 °C and 50 °C. The progress is monitored by quenching small aliquots with I₂ and analyzing by GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

-

Use: The resulting greyish solution of this compound is allowed to settle, and the supernatant is used directly in subsequent reactions. Its concentration can be determined by titration of a quenched aliquot[8].

Physicochemical and Stability Data

| Property | Value / Description |

| CAS Number | 131379-16-3[9] |

| Molecular Formula | C₉H₉IO₂Zn[9] |

| Molecular Weight | 341.46 g/mol [9] |

| Appearance | Typically a light grey to brownish solution in THF. |

| Solubility | Soluble in ethereal solvents like THF and DME. The presence of LiCl is crucial for its solubility in THF[7]. |

| Stability | Highly sensitive to air and moisture, leading to rapid decomposition (protonolysis)[1][4]. THF solutions can be stored under an inert atmosphere at 2-8°C for several days to weeks with minimal degradation[10]. |

| Handling | Must be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and all solvents must be anhydrous[11]. |

| Spectroscopic (¹H NMR) | The reagent is not typically isolated. In its THF solution, the aromatic protons are expected to show a downfield shift compared to the parent ethyl benzoate due to the electropositive nature of the zinc moiety. The characteristic AA'BB' pattern of the 1,4-disubstituted ring would be preserved. |

Core Application: The Negishi Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions to form C(sp²)-C(sp²) bonds, yielding substituted biaryls[2]. The ester functionality remains intact throughout the reaction, a key advantage of this methodology.

The Catalytic Cycle: A Mechanistic Overview

The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand determines the efficiency and scope of the reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for the halide is I > Br > Cl.

-

Transmetalation: The organozinc reagent (Ar'-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically very fast for organozinc reagents.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details the coupling of this compound with 4-bromoanisole to form ethyl 4'-methoxybiphenyl-4-carboxylate, a common structural motif.

Materials:

-

Solution of this compound in THF (prepared as above, ~0.5 M, 1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Anhydrous THF

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and 4-bromoanisole.

-

Solvent Addition: Add anhydrous THF via syringe and stir to dissolve the solids.

-

Addition of Organozinc: Slowly add the solution of this compound dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is heated to 50-65 °C and stirred. The reaction is monitored by TLC or GC-MS for the consumption of 4-bromoanisole. Reactions are typically complete in 2-16 hours.

-

Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure biaryl product.

Reactivity and Scope: A Comparative Overview

The choice of catalyst and reaction partner significantly influences the outcome of the Negishi coupling. While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more specialized ligands can be required for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides[12][13]. The table below summarizes typical conditions and outcomes for Negishi couplings involving arylzinc reagents.

| Electrophile (Ar-X) | Catalyst System (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | 60 | 12 | >90 | A standard, efficient coupling with an electron-rich aryl bromide. |

| (E)-3-phenylacryloyl Cl | Pd(PPh₃)₄ (1%) | 50 | 1.5 | 92 | Example of an acylative Negishi coupling using an acyl chloride electrophile to form a chalcone derivative. Data is for the analogous (4-(methoxycarbonyl)phenyl)zinc iodide[14]. |

| 2-Bromobiphenyl | Pd₂(dba)₃ (1%) / Ligand 2 (2%) | 70 | 12 | >90 | Demonstrates the use of specialized biarylphosphine ligands for constructing sterically hindered triaryl systems[13]. |

| 4-Chlorotoluene | Pd(OAc)₂ (2%) / CPhos ligand (4%) | RT | 6 | ~80-90 | Modern catalyst systems with bulky, electron-rich phosphine ligands like CPhos enable the efficient coupling of less reactive aryl chlorides at room temperature[12]. |

Safety and Handling

CAUTION: Organozinc reagents are air and moisture sensitive. Diethylzinc, a related compound, is pyrophoric. While aryl zinc halides are generally less hazardous, they must be handled with extreme care.

-

Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.

-

Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents must be rigorously dried and deoxygenated.

-

Quenching: Reactions should be quenched carefully and slowly, typically behind a blast shield. A common method is the slow addition of saturated aqueous NH₄Cl or ethanol at 0 °C[10][15]. This process can be exothermic.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling organozinc reagents.

Conclusion

This compound stands as a powerful and versatile reagent in the synthetic chemist's toolkit. Its defining feature—the ability to tolerate a sensitive ester functional group—provides a direct and efficient route to complex aromatic structures that would be challenging to access with other organometallic reagents. A thorough understanding of its preparation, particularly the critical role of LiCl in facilitating the direct zinc insertion, is key to its successful application. When combined with the vast and tunable library of palladium catalysts, this reagent enables the strategic and high-yield construction of C-C bonds, underpinning advances in medicinal chemistry, materials science, and beyond. Mastery of the anaerobic techniques required for its handling is a prerequisite for unlocking its full synthetic potential.

References

-

Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. [Link]

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health (NIH). [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

-

Negishi coupling - Wikipedia. Wikipedia. [Link]

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]

-

Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. [Link]

-

Scheme 8 Generation and possible products from aqueous quenching of organozinc reagents 1 and 5-7 derived from 12, 13, 15 and 16. Key. ResearchGate. [Link]

-

An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Ligand Effects on Negishi Couplings of Alkenyl Halides. National Institutes of Health (NIH). [Link]

-

Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. National Institutes of Health (NIH). [Link]

-

Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. [Link]

-

Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halide with Aryl Bromide and Chloride Supporting Information. Massachusetts Institute of Technology. [Link]

-

Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]

-

4-(Methoxycarbonyl)phenylzinc iodide | C8H7IO2Zn | CID 11484234. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. [Link]

-

Functionalized arylzinc compounds in ethereal solvent: Direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. Waseda University. [Link]

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound | 131379-16-3 [amp.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide, a crucial organozinc reagent in modern organic chemistry. Organozinc compounds are valued for their high reactivity and exceptional functional group tolerance, making them indispensable tools in carbon-carbon bond-forming reactions, particularly in the pharmaceutical and materials science industries.[1][2] This document offers a detailed exploration of the synthetic methodologies, mechanistic underpinnings, and practical considerations for the preparation of this versatile reagent. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of Arylzinc Reagents

Organozinc reagents, first prepared by Edward Frankland in 1848, have become powerful intermediates in organic synthesis.[2][3] Their moderate reactivity, compared to more aggressive organometallic reagents like Grignard or organolithium compounds, allows for a high degree of functional group compatibility.[1] This tolerance is particularly advantageous in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where sensitive functional groups like esters, nitriles, and ketones must be preserved.[2][4]

This compound, specifically, is a valuable building block in Negishi cross-coupling reactions.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the organozinc reagent and an organic halide, enabling the construction of intricate molecular architectures.[5][6] The presence of the ethoxycarbonyl group makes this reagent particularly useful for introducing a benzoate moiety, a common structural motif in numerous pharmaceuticals and functional materials.[7]

Synthetic Methodologies: A Comparative Analysis

The primary and most direct method for synthesizing this compound is the oxidative addition of activated zinc metal to ethyl 4-iodobenzoate. This approach is favored for its operational simplicity and high functional group tolerance.

The Cornerstone: Oxidative Addition with Activated Zinc